Methyl 6-fluoro-[1,1'-biphenyl]-3-carboxylate
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Overview
Description
Methyl 6-fluoro-[1,1’-biphenyl]-3-carboxylate is an organic compound belonging to the biphenyl family It is characterized by the presence of a fluorine atom at the 6th position and a carboxylate ester group at the 3rd position on the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-fluoro-[1,1’-biphenyl]-3-carboxylate typically involves the Suzuki–Miyaura cross-coupling reaction. This reaction is performed between a boronic acid derivative and a halogenated biphenyl compound in the presence of a palladium catalyst and a base. For example, methyl 2-bromo-6-iodobenzoate can be coupled with (4-methoxyphenyl)boronic acid in the presence of sodium carbonate, bis-triphenylphosphine palladium dichloride, and a mixture of water and tetrahydrofuran .
Industrial Production Methods: Industrial production methods for this compound would likely involve scaling up the Suzuki–Miyaura coupling reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: Methyl 6-fluoro-[1,1’-biphenyl]-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Methyl 6-fluoro-[1,1’-biphenyl]-3-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving fluorinated biphenyl derivatives.
Mechanism of Action
The mechanism of action of methyl 6-fluoro-[1,1’-biphenyl]-3-carboxylate involves its interaction with specific molecular targets. For example, similar compounds have been shown to inhibit dihydroorotate dehydrogenase, an enzyme involved in pyrimidine nucleotide biosynthesis. This inhibition leads to the depletion of critical precursors for RNA and DNA synthesis, resulting in cytotoxic effects on cancer cells .
Comparison with Similar Compounds
4-(4’-Fluoro(1,1’-biphenyl)-4-yl)-2-methyl-4-oxobutanoic acid: Another fluorinated biphenyl derivative with potential biological activity.
Uniqueness: Methyl 6-fluoro-[1,1’-biphenyl]-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H11FO2 |
---|---|
Molecular Weight |
230.23 g/mol |
IUPAC Name |
methyl 4-fluoro-3-phenylbenzoate |
InChI |
InChI=1S/C14H11FO2/c1-17-14(16)11-7-8-13(15)12(9-11)10-5-3-2-4-6-10/h2-9H,1H3 |
InChI Key |
UTLGXPDQESNKFL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)F)C2=CC=CC=C2 |
Origin of Product |
United States |
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